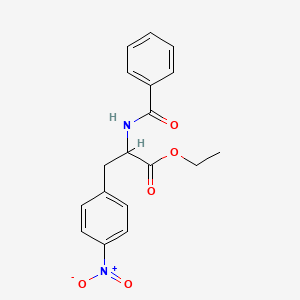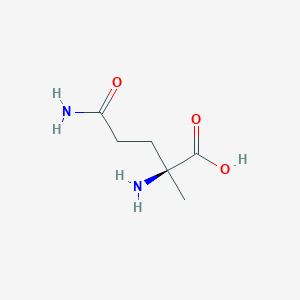
2-methyl-L-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-glutamine can be achieved through various chemical and enzymatic methods. One common approach involves the methylation of L-glutamine at the amide nitrogen. This can be done using methylamine in the presence of a catalyst such as γ-glutamyltranspeptidase . Another method involves the esterification of L-glutamic acid followed by amination and deprotection steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, condensation, and amination, followed by purification to obtain the desired product with high purity . Enzymatic methods are also being explored for their potential to provide more environmentally friendly and cost-effective production routes .
化学反应分析
Types of Reactions
2-methyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
科学研究应用
2-methyl-L-glutamine has several scientific research applications, including:
作用机制
The mechanism of action of 2-methyl-L-glutamine involves its participation in various metabolic pathways. It is converted to 2-methylglutamate, which can then enter the glutamate-glutamine cycle. This cycle is crucial for maintaining the balance of excitatory and inhibitory neurotransmission in the brain . Additionally, this compound may exert its effects by modulating the activity of enzymes involved in nitrogen metabolism .
相似化合物的比较
Similar Compounds
L-glutamine: A proteinogenic amino acid involved in various metabolic processes.
L-glutamic acid: Another proteinogenic amino acid that serves as a precursor for the synthesis of L-glutamine.
γ-Glutamylmethylamide: An amino acid analog similar to 2-methyl-L-glutamine, found in plant and fungal species.
Uniqueness
This compound is unique due to its methyl substitution at position 2, which imparts distinct chemical and biological properties. This modification can affect its reactivity and interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m0/s1 |
InChI 键 |
YLTNWAQTQJRBKR-LURJTMIESA-N |
手性 SMILES |
C[C@](CCC(=O)N)(C(=O)O)N |
规范 SMILES |
CC(CCC(=O)N)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



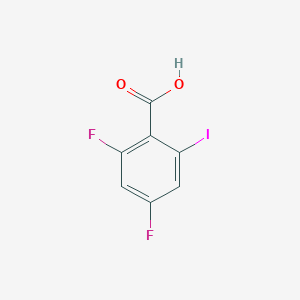
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
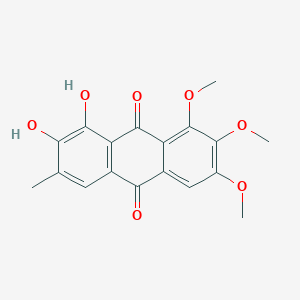
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)


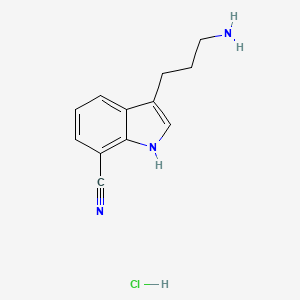

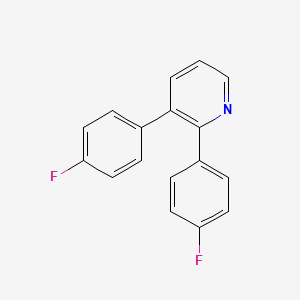

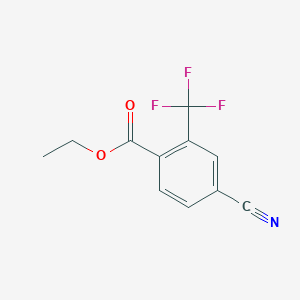
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
